molecular formula C7H6Cl2O4 B13814218 4,5-Dichloro-6-methoxybenzene-1,2,3-triol

4,5-Dichloro-6-methoxybenzene-1,2,3-triol

Cat. No.: B13814218
M. Wt: 225.02 g/mol
InChI Key: QCNLJJOLLBZAMO-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methoxybenzene-1,2,3-triol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and three hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methoxybenzene-1,2,3-triol typically involves the chlorination and methoxylation of a benzene derivative followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the benzene ring. Methoxylation can be achieved using methanol in the presence of a catalyst like sulfuric acid. Hydroxylation is often carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated or dehydroxylated derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4,5-Dichloro-6-methoxybenzene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,5-Dichloro-6-methoxybenzene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    4,5-Dichloro-1,2,3-trihydroxybenzene: Lacks the methoxy group but has similar hydroxyl and chlorine substitutions.

    6-Methoxy-1,2,3-trihydroxybenzene: Lacks chlorine atoms but has similar hydroxyl and methoxy substitutions.

    4,5-Dichloro-6-methoxybenzene-1,2-diol: Similar structure but with one less hydroxyl group.

Uniqueness: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol is unique due to the combination of chlorine, methoxy, and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6Cl2O4

Molecular Weight

225.02 g/mol

IUPAC Name

4,5-dichloro-6-methoxybenzene-1,2,3-triol

InChI

InChI=1S/C7H6Cl2O4/c1-13-7-3(9)2(8)4(10)5(11)6(7)12/h10-12H,1H3

InChI Key

QCNLJJOLLBZAMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1O)O)O)Cl)Cl

Origin of Product

United States

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